molecular formula C17H16BrN3O2 B15018787 2-Bromo-N-({N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide

2-Bromo-N-({N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide

Katalognummer: B15018787
Molekulargewicht: 374.2 g/mol
InChI-Schlüssel: IHZIOZXMKSPSKO-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N-({N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with the molecular formula C17H16BrN3O This compound is characterized by the presence of a bromine atom, a benzamide group, and a hydrazinecarbonyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-({N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with hydrazine to form the hydrazinecarbonyl derivative. The final step involves the condensation of this derivative with 1-phenylethylidene to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-({N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Condensation Reactions: The hydrazinecarbonyl group can participate in condensation reactions with various aldehydes and ketones.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of acid or base catalysts.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while condensation reactions can form hydrazones or hydrazides.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-({N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Bromo-N-({N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and hydrazinecarbonyl group may play crucial roles in its activity, potentially involving interactions with enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromobenzamide: A simpler compound with similar structural features but lacking the hydrazinecarbonyl and phenylethylidene groups.

    N-Phenylethylidenehydrazinecarboxamide: Shares the hydrazinecarbonyl and phenylethylidene groups but lacks the bromine atom.

Uniqueness

2-Bromo-N-({N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the combination of its bromine atom, benzamide group, and hydrazinecarbonyl moiety

Eigenschaften

Molekularformel

C17H16BrN3O2

Molekulargewicht

374.2 g/mol

IUPAC-Name

2-bromo-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C17H16BrN3O2/c1-12(13-7-3-2-4-8-13)20-21-16(22)11-19-17(23)14-9-5-6-10-15(14)18/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-12+

InChI-Schlüssel

IHZIOZXMKSPSKO-UDWIEESQSA-N

Isomerische SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1Br)/C2=CC=CC=C2

Kanonische SMILES

CC(=NNC(=O)CNC(=O)C1=CC=CC=C1Br)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.